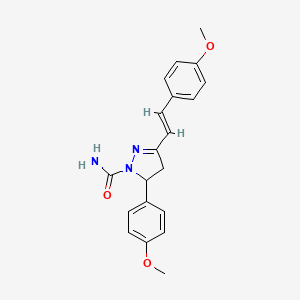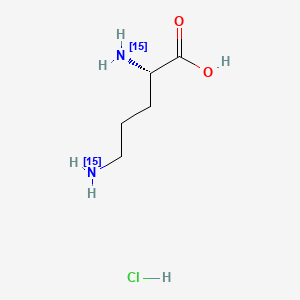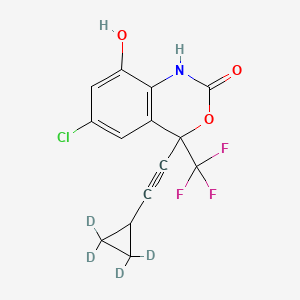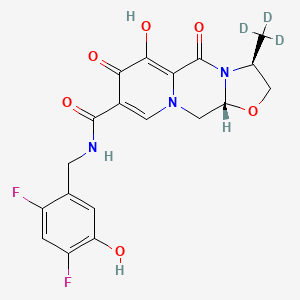
26-Hydroxy Cabotegravir-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
26-Hydroxy Cabotegravir-d3 is a derivative of Cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of HIV-1 infection . This compound is labeled with deuterium, which can be useful in various scientific studies, including pharmacokinetic and pharmacodynamic research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The process typically starts with the synthesis of Cabotegravir, followed by the selective hydroxylation at the 26th position and the incorporation of deuterium . The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective introduction of hydroxyl and deuterium groups.
Industrial Production Methods
Industrial production of 26-Hydroxy Cabotegravir-d3 follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to purify the compound, ensuring its high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
26-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while reduction can yield the parent compound without the hydroxyl group .
Aplicaciones Científicas De Investigación
26-Hydroxy Cabotegravir-d3 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems.
Pharmacodynamic Studies: Understanding the interaction of the compound with its molecular targets.
HIV Research: Used in studies to understand the efficacy and mechanism of action of integrase inhibitors.
Drug Development: Helps in the development of new antiretroviral drugs with improved efficacy and safety profiles.
Mecanismo De Acción
26-Hydroxy Cabotegravir-d3 exerts its effects by inhibiting the integrase enzyme of HIV-1, preventing the integration of viral DNA into the host genome . This inhibition blocks the replication of the virus, thereby reducing the viral load in infected individuals. The molecular targets include the active site of the integrase enzyme, and the pathways involved are related to the viral replication cycle .
Comparación Con Compuestos Similares
Similar Compounds
Dolutegravir: Another integrase strand transfer inhibitor with a similar mechanism of action.
Raltegravir: An earlier integrase inhibitor used in HIV treatment.
Elvitegravir: A compound with a similar chemical structure and function.
Uniqueness
26-Hydroxy Cabotegravir-d3 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and pharmacodynamic studies. This labeling allows for more precise tracking and understanding of the compound’s behavior in biological systems .
Propiedades
Fórmula molecular |
C19H17F2N3O6 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
(3R,6S)-N-[(2,4-difluoro-5-hydroxyphenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-7-30-14-6-23-5-10(16(26)17(27)15(23)19(29)24(8)14)18(28)22-4-9-2-13(25)12(21)3-11(9)20/h2-3,5,8,14,25,27H,4,6-7H2,1H3,(H,22,28)/t8-,14+/m0/s1/i1D3 |
Clave InChI |
PBHZVVZLTNCHSQ-BCCSSOABSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC(=C(C=C4F)F)O)O |
SMILES canónico |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC(=C(C=C4F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


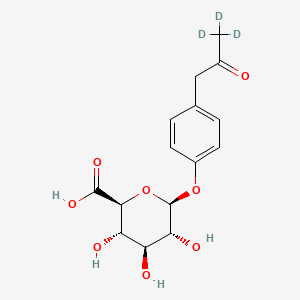

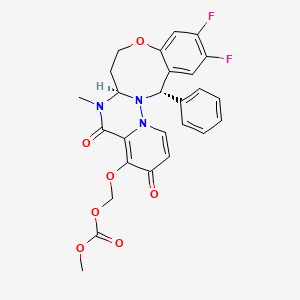
![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)
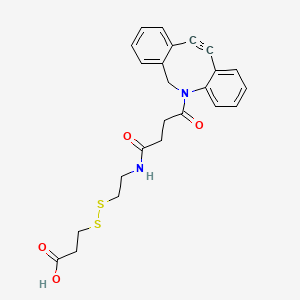

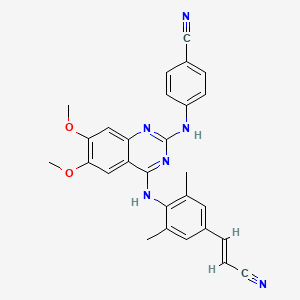
![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
